molecular formula C13H11F2NOS B6536882 2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1060177-35-6

2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B6536882
CAS No.: 1060177-35-6
M. Wt: 267.30 g/mol
InChI Key: FEQOHUTYDKDSAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide” are not available, similar compounds such as 2,6-Difluorotoluene have been used to generate jet-cooled 2,6-difluorobenzyl radical .

Scientific Research Applications

2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used as a tool to study the structure-activity relationships (SARs) of various drug targets. In addition, this compound has been used in the development of novel therapeutic agents for the treatment of various diseases such as cancer, diabetes, and obesity. Furthermore, this compound has been studied for its potential use in the development of new drugs for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide is not yet fully understood. However, it is believed to interact with several protein targets, including enzymes and receptors, and to modulate the activity of these proteins. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, this compound has been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. Additionally, this compound has been shown to interact with the serotonin receptor 5-HT1A, resulting in increased serotonin levels in the brain. These effects have been linked to improved cognitive performance and reduced anxiety. Furthermore, this compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively inexpensive and can be stored for long periods of time. Third, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various drug targets. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is a relatively new compound and its long-term effects are not yet fully understood. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in vivo.

Future Directions

The potential applications of 2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide are still being explored. Future research should focus on understanding the mechanism of action of this compound and its long-term effects. Additionally, further research should be conducted to identify new therapeutic applications for this compound. Finally, studies should be conducted to explore the potential of this compound for the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide can be achieved through a number of methods. The most common method involves the reaction of 2,6-difluorobenzaldehyde with 2-(thiophen-3-yl)ethanamine in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of this compound. Other methods for the synthesis of this compound include the reaction of 2,6-difluorobenzaldehyde with 2-(thiophen-3-yl)ethanol in the presence of a base and the reaction of 2,6-difluorobenzaldehyde with 2-(thiophen-3-yl)ethylamine in the presence of a strong acid.

Properties

IUPAC Name

2,6-difluoro-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NOS/c14-10-2-1-3-11(15)12(10)13(17)16-6-4-9-5-7-18-8-9/h1-3,5,7-8H,4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQOHUTYDKDSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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